molecular formula C15H18ClN3S B12699695 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- CAS No. 257891-78-4

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-

Cat. No.: B12699695
CAS No.: 257891-78-4
M. Wt: 307.8 g/mol
InChI Key: DCTURVKYYUBBDN-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene rings and imidazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Halogenation, alkylation, or acylation of the benzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzodiazepine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic effects. The unique structure of this compound may also allow it to interact with other targets, leading to diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- is unique due to its specific substitutions and structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

257891-78-4

Molecular Formula

C15H18ClN3S

Molecular Weight

307.8 g/mol

IUPAC Name

6-chloro-10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C15H18ClN3S/c1-9-6-19-14-11(8-18(9)7-10-2-3-10)4-12(16)5-13(14)17-15(19)20/h4-5,9-10H,2-3,6-8H2,1H3,(H,17,20)

InChI Key

DCTURVKYYUBBDN-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NC2=S)Cl

Origin of Product

United States

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